potassium;3-phenylprop-1-enylbenzene
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Overview
Description
Potassium;3-phenylprop-1-enylbenzene is an organic compound that features a benzene ring substituted with a 3-phenylprop-1-enyl group and a potassium ion. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;3-phenylprop-1-enylbenzene typically involves the reaction of 3-phenylprop-1-enylbenzene with a potassium salt. One common method is the nucleophilic substitution reaction where a potassium halide reacts with 3-phenylprop-1-enylbenzene under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium;3-phenylprop-1-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Potassium;3-phenylprop-1-enylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of potassium;3-phenylprop-1-enylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Phenylpropene: A simpler compound with a similar structure but without the potassium ion.
Styrene: Another benzene derivative with a vinyl group instead of the 3-phenylprop-1-enyl group.
Cinnamaldehyde: Contains a similar phenylpropene structure but with an aldehyde group.
Uniqueness
Potassium;3-phenylprop-1-enylbenzene is unique due to the presence of the potassium ion, which can influence its reactivity and interactions with other molecules. This makes it distinct from other benzene derivatives and provides specific properties that can be exploited in various applications .
Properties
CAS No. |
37837-37-9 |
---|---|
Molecular Formula |
C15H13K |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
potassium;3-phenylprop-1-enylbenzene |
InChI |
InChI=1S/C15H13.K/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;/h1-13H;/q-1;+1 |
InChI Key |
JLYDTVCOPGZRER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[CH-]C=CC2=CC=CC=C2.[K+] |
Origin of Product |
United States |
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